molecular formula C13H20N2O3 B15260958 tert-Butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate

tert-Butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate

Cat. No.: B15260958
M. Wt: 252.31 g/mol
InChI Key: JHFHNOQPONMCOS-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate is a chiral compound featuring a pyridine ring substituted with a methyl group at the 4-position, a tertiary butyl ester, and adjacent amino and hydroxy groups on the propanoate backbone. This structure combines steric protection (via the tert-butyl group) with polar functional groups, making it a candidate for pharmaceutical intermediates or bioactive molecules.

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate

InChI

InChI=1S/C13H20N2O3/c1-8-5-6-15-7-9(8)11(16)10(14)12(17)18-13(2,3)4/h5-7,10-11,16H,14H2,1-4H3

InChI Key

JHFHNOQPONMCOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(C(C(=O)OC(C)(C)C)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate can be achieved through several methodsThe final step typically involves deprotection to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high purity and yield .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Pyridine-Based tert-Butyl Carbamates

Pyridine derivatives with tert-butyl carbamate groups are common in medicinal chemistry. Key analogs include:

Compound Name Pyridine Substituents Functional Groups Catalog # (Source)
tert-Butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate 4-Cl, 3-OH (position 2-yl) Carbamate, chloro, hydroxy HB239-1
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate 4-OH, 5-OCH₃ (position 3-yl) Carbamate, hydroxy, methoxy Page 228
Target Compound 4-CH₃ (position 3-yl) Amino, hydroxy, tert-butyl ester N/A

Key Findings :

  • Substituent Position : The target’s 4-methyl group on pyridin-3-yl contrasts with chloro (HB239-1) or methoxy/hydroxy (Page 228) substituents in analogs. Positional differences (e.g., 2-yl vs. 3-yl) alter electronic effects and steric bulk, impacting binding affinity or solubility .
  • Functional Groups: The target’s amino-hydroxy propanoate moiety is distinct from carbamates in catalog compounds, suggesting divergent reactivity (e.g., ester hydrolysis vs. carbamate stability).

Amino-Hydroxy Propanoate Esters

Compounds with amino-hydroxy propanoate backbones often serve as intermediates in drug synthesis:

Compound Name Substituents Synthesis Method Yield
Methyl (2S)-2-[[(tert-butoxy)carbonyl]amino]-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate 2-oxopyrrolidin-3-yl Boc-protection, coupling N/A
tert-Butyl N-[[(2S)-1-hydroxy-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]carbamate 2-oxopyrrolidin-3-yl, hydroxy NaBH₄ reduction of ester 80%
Target Compound 4-methylpyridin-3-yl Likely similar reduction steps N/A

Key Findings :

  • Stereochemistry : The (S)-configuration in analogs (e.g., intermediates from ) highlights the importance of chirality in biological activity or crystallization behavior. The target’s stereochemistry (if similar) may require enantioselective synthesis .
  • Reduction Steps: NaBH₄ reduction of esters to alcohols (80% yield in ) suggests a viable route for synthesizing the target’s 3-hydroxy group, though substituents (pyridine vs. pyrrolidinone) may affect reaction efficiency .

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